molecular formula C16H17NO4 B5789787 N-(3,5-dimethoxyphenyl)-4-methoxybenzamide

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide

Cat. No. B5789787
M. Wt: 287.31 g/mol
InChI Key: FTFBZINSKZOBTC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, also known as 2C-H, is a chemical compound that belongs to the phenethylamine family. It is a synthetic psychedelic substance that has been used in scientific research for its unique properties.

Scientific Research Applications

Anticancer Research

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide: has shown promise in anticancer research. Studies have synthesized related compounds that exhibit antiproliferative activity against various cancer cell lines. For instance, a derivative, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , was found to have profound antiproliferative activity, particularly towards HL60 cancer cell lines . This suggests potential applications in developing novel anticancer therapies.

Pharmacology

In pharmacological studies, derivatives of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide have been explored as inhibitors for specific receptors. For example, some derivatives have been evaluated as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer . This highlights the compound’s relevance in designing targeted cancer therapies.

Biochemistry

Biochemically, compounds related to N-(3,5-dimethoxyphenyl)-4-methoxybenzamide have been used to study apoptosis and cell cycle arrest in cancer cells. They have been shown to downregulate Bcl-2 protein levels, causing G2/M cell cycle arrest, which is crucial for understanding the mechanisms of cancer progression .

Materials Science

In materials science, the compound’s derivatives could potentially be used in the synthesis of new materials with specific biological properties. The synthesis techniques, such as the Ullmann condensation, and the structural analyses like X-ray diffraction, provide valuable insights into the material properties of these compounds .

Chemical Engineering

Chemical engineering applications may involve the use of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide derivatives in the development of new synthesis methods. For instance, visible-light-promoted glycosylation methods using related compounds as donors have been developed, showcasing innovative approaches to chemical synthesis .

Environmental Science

While direct applications in environmental science are not explicitly documented for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide , the methodologies used in its synthesis and analysis, such as toxicity studies and chemical analyses, are relevant for environmental toxicity assessments and the development of environmentally benign synthesis methods .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-6-4-11(5-7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBZINSKZOBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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